Neurexin Ibeta is primarily expressed in the brain and is classified as a type of synaptic adhesion molecule. It belongs to a larger family of neurexins, which includes neurexin I, II, and III, each existing in multiple isoforms due to alternative splicing. This splicing results in various forms of neurexins that can interact differently with their binding partners, influencing synaptic properties and neuronal communication.
The synthesis of neurexin Ibeta involves recombinant DNA technology. Typically, the gene encoding neurexin Ibeta is cloned into an expression vector and introduced into host cells (such as HEK293 or CHO cells) for protein production. The protein can be purified using affinity chromatography techniques that exploit tags added during cloning, such as His-tags or GST-tags.
In laboratory settings, researchers often utilize methods like transient transfection or stable cell line generation to produce sufficient quantities of neurexin Ibeta for functional studies. The purification process may involve multiple steps including lysis of the host cells, centrifugation to remove debris, and subsequent chromatography steps to isolate the target protein from other cellular components.
Neurexin Ibeta has a complex structure characterized by several distinct domains: an extracellular region that includes laminin-neurexin-sex hormone-binding globulin (LNS) domains, an epidermal growth factor (EGF) domain, and a single transmembrane domain. The LNS domains are critical for binding to neuroligins and other partners.
Recent structural studies have elucidated the crystal structure of neurexin Ibeta at high resolution (2.4 Å), revealing intricate details about its binding interfaces with neuroligins. The structure shows how calcium ions modulate these interactions, highlighting the importance of ionic conditions in synaptic adhesion processes .
Neurexin Ibeta participates in several biochemical reactions primarily related to its role in synaptic signaling. Upon binding to neuroligins, neurexin Ibeta facilitates the formation of a stable synaptic cleft through heterophilic interactions. The binding is calcium-dependent; thus, fluctuations in calcium ion concentration can influence synaptic adhesion strength.
Experimental studies have demonstrated that mutations within specific binding interfaces can significantly alter the affinity between neurexin Ibeta and its partners, impacting synaptic stability and function .
The mechanism of action for neurexin Ibeta involves its role as a presynaptic adhesion molecule that interacts with postsynaptic neuroligins to establish trans-synaptic connections. This interaction not only stabilizes synapses but also plays a role in modulating neurotransmitter release through retrograde signaling pathways.
Upon activation, neurexin Ibeta induces calcium influx into neurons, which is crucial for various downstream signaling pathways including neurite outgrowth and synapse maturation. Studies have shown that soluble forms of neurexin Ibeta can stimulate neuronal growth even at low concentrations, indicating its potent biological activity .
Neurexin Ibeta is a glycoprotein with a molecular weight that varies depending on the isoform due to alternative splicing. It is soluble in physiological buffers but exhibits different solubility profiles depending on post-translational modifications such as glycosylation.
Key properties include:
Neurexin Ibeta has significant implications in neuroscience research due to its critical role in synapse formation and function. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: